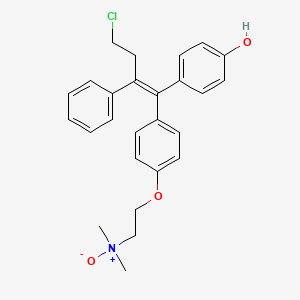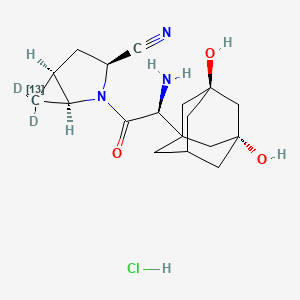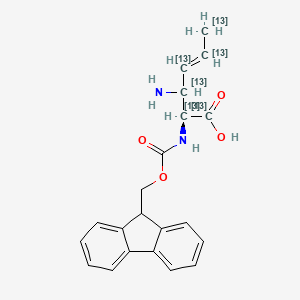
(S)-alpha-Acetolactic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-alpha-Acetolactic Acid Sodium Salt is a sodium salt derivative of (S)-alpha-acetolactic acid. This compound is of significant interest in various fields of chemistry and biochemistry due to its role as an intermediate in the biosynthesis of branched-chain amino acids such as valine and leucine. It is commonly used in research and industrial applications for its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-alpha-Acetolactic Acid Sodium Salt can be synthesized through the reaction of (S)-alpha-acetolactic acid with sodium hydroxide. The reaction typically involves dissolving (S)-alpha-acetolactic acid in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the fermentation of glucose using specific strains of bacteria that produce (S)-alpha-acetolactic acid as a metabolic intermediate. The acid is then neutralized with sodium hydroxide to form the sodium salt. This method allows for large-scale production with high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(S)-alpha-Acetolactic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diacetyl, a compound with significant industrial applications.
Reduction: Reduction reactions can convert it into (S)-alpha-hydroxyisobutyric acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Oxidation: Diacetyl
Reduction: (S)-alpha-Hydroxyisobutyric Acid
Substitution: Corresponding metal salts of (S)-alpha-acetolactic acid
Aplicaciones Científicas De Investigación
(S)-alpha-Acetolactic Acid Sodium Salt has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in the study of metabolic pathways involving branched-chain amino acids.
Medicine: Investigated for its potential in developing treatments for metabolic disorders.
Industry: Utilized in the production of flavoring agents and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-alpha-Acetolactic Acid Sodium Salt involves its role as an intermediate in the biosynthesis of branched-chain amino acids. It is converted into (S)-alpha-acetolactate by the enzyme acetolactate synthase. This intermediate is then further processed by other enzymes to form valine and leucine. The molecular targets and pathways involved include the enzymes acetolactate synthase, acetohydroxyacid isomeroreductase, and dihydroxyacid dehydratase.
Comparación Con Compuestos Similares
Similar Compounds
- ®-alpha-Acetolactic Acid Sodium Salt
- (S)-alpha-Hydroxyisobutyric Acid Sodium Salt
- Sodium Pyruvate
Uniqueness
(S)-alpha-Acetolactic Acid Sodium Salt is unique due to its specific stereochemistry, which is crucial for its role in the biosynthesis of branched-chain amino acids. Unlike its ®-enantiomer, the (S)-form is specifically recognized and processed by the enzymes involved in this metabolic pathway. This specificity makes it an essential compound for studying and manipulating these biochemical processes.
Propiedades
Fórmula molecular |
C5H7NaO4 |
|---|---|
Peso molecular |
154.10 g/mol |
Nombre IUPAC |
sodium;(2S)-2-hydroxy-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C5H8O4.Na/c1-3(6)5(2,9)4(7)8;/h9H,1-2H3,(H,7,8);/q;+1/p-1/t5-;/m0./s1 |
Clave InChI |
LFBMSCPOBZUCJU-JEDNCBNOSA-M |
SMILES isomérico |
CC(=O)[C@@](C)(C(=O)[O-])O.[Na+] |
SMILES canónico |
CC(=O)C(C)(C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)

![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)

![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)

![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)


